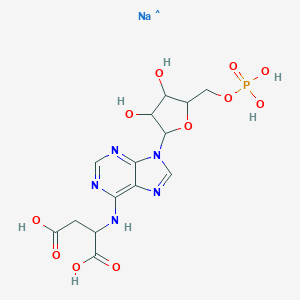

Adenylosuccinic acid sodium salt

Description

BenchChem offers high-quality Adenylosuccinic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenylosuccinic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

102129-67-9 |

|---|---|

Molecular Formula |

C14H18N5NaO11P |

Molecular Weight |

486.28 g/mol |

InChI |

InChI=1S/C14H18N5O11P.Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28); |

InChI Key |

BATYGONZNKBHMI-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Biochemical properties of adenylosuccinic acid sodium salt

Biochemical Characterization, Metabolic Function, and Therapeutic Applications[1][2]

Executive Summary

Adenylosuccinic acid (S-AMP), particularly in its sodium salt formulation (e.g., tetrasodium adenylosuccinate), represents a pivotal intermediate in purine nucleotide metabolism.[1][2] Unlike its free acid form, the sodium salt offers enhanced aqueous solubility and bioavailability, making it the preferred candidate for in vitro enzymatic studies and therapeutic development. This guide analyzes the compound’s role as the "engine" of the Purine Nucleotide Cycle (PNC), its emerging utility as an insulin secretagogue, and its orphan drug status for Duchenne Muscular Dystrophy (DMD).

Physicochemical Characterization

The utility of adenylosuccinic acid in research and drug formulation relies heavily on its salt form. The free acid is sparingly soluble in water, necessitating the use of sodium salts to achieve the concentrations required for physiological buffering.

Table 1: Physicochemical Profile

| Property | Specification |

| Compound Name | Adenylosuccinic Acid Sodium Salt (Tetrasodium form common) |

| Synonyms | S-AMP, Succinyl-AMP, Aspartyl Adenylate |

| CAS Number | 19240-42-7 (Tetrasodium); 556-12-7 (Free Acid) |

| Molecular Formula | C₁₄H₁₄N₅Na₄O₁₁P (Tetrasodium) |

| Solubility | >50 mg/mL in Water/PBS (pH 7.2); Insoluble in organic solvents |

| UV Maxima | 267 nm (pH 7.[1][2]0) |

| Extinction Coefficient | |

| Stability | Stable at -20°C (solid); Hydrolyzes in acidic solutions (< pH 5.[1]0) |

Expert Insight: In formulation, the sodium salt acts as a buffer stabilizer. However, researchers must be vigilant regarding pH.[1] S-AMP contains an N-glycosidic bond and a succinyl moiety; while the former is relatively stable, the compound is susceptible to non-enzymatic hydrolysis in highly acidic environments, degrading into AMP and fumarate even without ADSL presence.

Biosynthetic & Metabolic Pathways

Adenylosuccinate is not merely a transient intermediate; it is the rate-limiting bridge between the IMP (Inosine Monophosphate) pool and the AMP (Adenosine Monophosphate) pool.[2]

The Purine Nucleotide Cycle (PNC)

The PNC is a cyclical pathway primarily active in skeletal muscle.[3] It serves three critical functions:

-

Anaplerosis: Generates fumarate to replenish the Krebs cycle during high energy demand.

-

Ammonia Production: Deaminates aspartate to regulate intracellular pH.[1]

-

Adenylate Kinase Equilibrium: Maintains the ATP/ADP/AMP ratio.

Mechanism:

-

Synthesis: Adenylosuccinate Synthetase (ADSS) condenses IMP and L-Aspartate using GTP as the energy source.[4][1][2][5][6] This is the committed step toward AMP synthesis.[2][5]

-

Lysis: Adenylosuccinate Lyase (ADSL) cleaves S-AMP into AMP and Fumarate via a

-elimination mechanism.[1][2]

Figure 1: The Adenylosuccinate node within the Purine Nucleotide Cycle, linking nucleotide salvage to mitochondrial energy production.[4][1]

Physiological Functions & Therapeutic Potential[1][2][6][7][8][9]

Duchenne Muscular Dystrophy (DMD)

Adenylosuccinic acid has been investigated as a metabolic therapy for DMD.[4][1][6][7][8][9] Dystrophic muscle suffers from a "leaky" membrane and metabolic failure.

-

Mechanism: Exogenous S-AMP bypasses the energy-expensive IMP

S-AMP step (which requires GTP).[1] By providing the substrate directly, it boosts the phosphocreatine pool and stimulates the Nrf2 antioxidant pathway, reducing muscle necrosis. -

Clinical Relevance: Clinical trials and mouse models (

) have shown that sodium adenylosuccinate can ameliorate muscle histology and improve mitochondrial viability.[1]

Insulin Secretion

Recent findings identify S-AMP as a glucose-dependent insulin secretagogue.[1] In

Analytical Methodologies

To ensure data integrity, researchers must use self-validating assays.[1] Below are the two gold-standard protocols for quantification and activity verification.

Protocol A: Enzymatic Spectrophotometric Assay (Activity/Identity)

This assay relies on the differential UV absorption between S-AMP and its cleavage products.[1] S-AMP absorbs strongly at 280 nm, while AMP and Fumarate have lower combined absorbance at this wavelength.[1]

-

Principle:

(Decrease in -

Reagents:

Step-by-Step Workflow:

-

Blanking: Equilibrate spectrophotometer at 280 nm (or 290 nm for higher sensitivity) with buffer.

-

Baseline: Add substrate to buffer; record stable baseline for 60 seconds (checks for non-enzymatic hydrolysis).

-

Initiation: Add ADSL enzyme (approx 0.05 units). Mix by inversion.

-

Measurement: Monitor the decrease in absorbance for 5 minutes.

-

Calculation: Use the differential extinction coefficient (

) to calculate micromoles converted.[1]

Protocol B: Ion-Pairing HPLC (Purity/Quantification)

Because S-AMP is highly polar, standard Reverse Phase (RP) chromatography yields poor retention.[1] Ion-pairing agents are required.[1]

-

Column: C18 Analytical Column (e.g., 5

m, 4.6 x 250 mm). -

Mobile Phase A: 100 mM Potassium Phosphate (pH 6.[1]0) + 5 mM Tetrabutylammonium hydrogen sulfate (Ion-pairing agent).[1]

-

Mobile Phase B: Methanol (HPLC Grade).[1]

-

Gradient: Isocratic 85% A / 15% B (adjust based on column).

-

Detection: UV at 254 nm.[1]

-

Expected Retention: S-AMP elutes after IMP and AMP due to the hydrophobic interaction of the succinyl group with the ion-pairing agent.

Figure 2: Decision matrix for analytical validation of Adenylosuccinic Acid, distinguishing between functional enzymatic verification and chromatographic purity.

Handling & Storage Protocols

To maintain scientific integrity, the following storage protocols must be strictly observed.

-

Lyophilized Powder: Store at -20°C. Stable for >2 years. Desiccate to prevent hydrolysis.[1]

-

Solution Preparation:

-

In Vitro Usage: Maintain temperature at 25°C or 37°C only during the assay duration. Prolonged incubation at 37°C without enzyme may lead to slight chemical degradation (approx. 1-2% per hour).[1]

References

-

Timpani, C. A., et al. (2020). Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[1][10][9] Scientific Reports, 10, 1125.[1] [Link]

-

Gooding, J. R., et al. (2015). Adenylosuccinate is an insulin secretagogue derived from glucose-induced purine metabolism.[1] Cell Reports, 13(1), 157-167.[1] [Link][1]

-

PubChem Database. Adenylosuccinic acid (Compound CID 447145).[1] National Center for Biotechnology Information. [Link][1]

-

Stayton, M. M., et al. (1983). Adenylosuccinate synthetase from Escherichia coli: purification, properties, and steady-state kinetics.[1] Journal of Biological Chemistry, 258, 13340-13348.[1] [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo[v1] | Preprints.org [preprints.org]

- 4. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. musculardystrophynews.com [musculardystrophynews.com]

- 10. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

An In-depth Technical Guide to the Substrate Specificity of Adenylosuccinate Lyase (ADSL)

Abstract

Adenylosuccinate Lyase (ADSL) is a critical enzyme in purine metabolism, catalyzing two distinct but chemically analogous reactions in the de novo purine synthesis pathway and the purine nucleotide cycle.[1][2] This bifunctionality, acting on two different substrates—succinylaminoimidazole carboxamide ribotide (SAICAR) and adenylosuccinate (S-AMP)—at a single active site, presents a fascinating case of enzymatic substrate specificity.[3][4] Understanding the nuances of this specificity is paramount, not only for elucidating fundamental biochemical principles but also for comprehending the pathophysiology of ADSL deficiency, a severe metabolic disorder.[5][6] This guide provides a comprehensive exploration of ADSL's substrate specificity, integrating mechanistic insights, kinetic data, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and professionals in drug development who are engaged with purine metabolism and related enzymatic studies.

Introduction: The Dual Role of Adenylosuccinate Lyase

Adenylosuccinate Lyase (ADSL), also known as adenylosuccinase, is a homotetrameric enzyme that plays a pivotal role in the synthesis of purine nucleotides, which are essential for the formation of DNA, RNA, and energy-carrying molecules like ATP.[7][8][9] ADSL's unique characteristic is its participation in two non-sequential steps within the purine metabolic network:

-

De Novo Purine Synthesis: ADSL catalyzes the conversion of 5-aminoimidazole-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR) and fumarate.[7][10] This reaction is a crucial step in the pathway leading to the synthesis of inosine monophosphate (IMP), a precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

-

Purine Nucleotide Cycle and AMP Synthesis: In a later step, ADSL converts adenylosuccinate (also called succinyladenosine monophosphate or S-AMP) into AMP and fumarate.[7][11] This reaction is part of both the final steps of de novo AMP synthesis and the purine nucleotide cycle, which is vital for cellular energy homeostasis, particularly in muscle and brain tissue.[2][11]

The ability of a single enzyme to process two different substrates is a testament to the elegant efficiency of cellular metabolism. The reactions, while distinct, share a common chemical transformation: the β-elimination of fumarate from a succinyl-conjugated substrate.[1] This shared mechanism is central to understanding the enzyme's substrate specificity.

Mutations in the ADSL gene can lead to adenylosuccinate lyase deficiency, a rare and severe autosomal recessive disorder characterized by a wide spectrum of neurological symptoms, including psychomotor retardation, autistic features, and seizures.[5][6] The disease is biochemically marked by the accumulation of the dephosphorylated substrates of ADSL, succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr), in bodily fluids.[5][10] The pathophysiology is thought to arise from a combination of factors, including the potential toxicity of these accumulating metabolites and a disruption of purine nucleotide pools.[5][12]

Mechanistic Basis of Substrate Recognition and Catalysis

The catalytic activity of ADSL proceeds via a general acid/base mechanism, facilitating an E1cb elimination reaction.[7][11] The active site, formed at the interface of three monomers within the homotetrameric structure, contains key residues responsible for substrate binding and catalysis.[1][3]

The catalytic cycle can be broadly outlined as follows:

-

A catalytic base, proposed to be a serine residue, abstracts a proton from the β-carbon of the substrate's succinyl moiety, leading to the formation of a carbanion intermediate.[11]

-

This intermediate is stabilized within the active site.

-

A catalytic acid, identified as a histidine residue, then donates a proton, which facilitates the cleavage of the C-N bond.[11]

-

This bond cleavage is the rate-limiting step and results in the release of fumarate and the corresponding purine monophosphate product (AICAR or AMP).[11][13]

The dual substrate specificity of ADSL is made possible by the structural similarities between SAICAR and S-AMP. Both molecules possess a succinyl group attached to a nitrogen atom of a purine or imidazole ring system, respectively, and a ribose-5-phosphate moiety. The enzyme's active site is shaped to accommodate these shared features, with specific residues interacting with the succinyl group, the ribose, and the phosphate.[1]

Kinetic Characterization of Substrate Specificity

The substrate specificity of ADSL can be quantitatively assessed by determining its kinetic parameters for both SAICAR and S-AMP. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and is an indicator of the enzyme's affinity for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency is given by the ratio kcat/Kₘ.

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |

| SAICAR | 2.35 | 90 | 3.8 x 10⁷ | [4] |

| S-AMP | 1.79 | 97 | 5.4 x 10⁷ | [4] |

| Table 1: Kinetic parameters of recombinant human adenylosuccinate lyase at pH 7.0 and 25°C.[4] |

As shown in Table 1, human ADSL exhibits comparable kinetic efficiencies for both SAICAR and S-AMP, with slightly higher efficiency for S-AMP.[4] This indicates that the enzyme is highly proficient at catalyzing both reactions. The similar Kₘ values suggest that the active site has a high affinity for both substrates.[4] It is noteworthy that while most mutations in ADSL lead to a proportional loss of activity towards both substrates, some mutations can differentially affect the enzyme's activity with SAICAR versus S-AMP.[3][14] This has been correlated with the severity of the clinical phenotype in ADSL deficiency, where the ratio of S-Ado to SAICAr in cerebrospinal fluid can be indicative of the disease's progression.[14][15]

Experimental Workflow for Assessing ADSL Substrate Specificity

A robust experimental workflow is essential for accurately characterizing the substrate specificity of ADSL. This typically involves enzyme purification, development of a reliable assay, and systematic kinetic analysis.

Detailed Protocol: Spectrophotometric Assay for ADSL Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of ADSL by monitoring the decrease in absorbance that accompanies the conversion of adenylosuccinate (S-AMP) to AMP and fumarate. A similar principle can be applied for the SAICAR substrate.

Principle: The cleavage of the succinyl group from S-AMP results in a decrease in absorbance at approximately 280 nm.[16] This change can be continuously monitored to determine the initial reaction rate.

Materials:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA.[16]

-

Substrate Stock Solution: 1.72 mM Adenylosuccinic Acid (free acid) prepared fresh in Assay Buffer.[16]

-

Enzyme Solution: Purified ADSL diluted in cold Assay Buffer to a concentration of 0.2 - 0.4 units/ml immediately before use.[16] (One unit is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinate to AMP and fumarate per minute at pH 7.0 and 25°C).[16]

-

UV-Vis Spectrophotometer with temperature control.

-

Cuvettes with a 1 cm path length.

Procedure:

-

Set the spectrophotometer to a wavelength of 280 nm and equilibrate the cell holder to 25°C.

-

Prepare the reaction mixture in a cuvette by adding:

-

2.80 ml of Assay Buffer

-

0.10 ml of Substrate Stock Solution

-

-

Mix by inversion and place the cuvette in the spectrophotometer. Monitor the absorbance until a stable baseline is achieved.

-

To initiate the reaction, add 0.10 ml of the Enzyme Solution to the cuvette.

-

Immediately mix by inversion and start recording the decrease in absorbance at 280 nm for approximately 5 minutes.

-

Prepare a blank reaction by adding 0.10 ml of Assay Buffer instead of the Enzyme Solution to control for any non-enzymatic substrate degradation.

-

Determine the maximum linear rate of absorbance change per minute (ΔA₂₈₀/min) for both the test and blank reactions.

Calculations: The enzyme activity in units/ml can be calculated using the Beer-Lambert law and the known molar extinction coefficient difference between the substrate and products. The formula provided by suppliers such as Sigma-Aldrich for this specific assay is:

Units/ml enzyme = [(ΔA₂₈₀/min Test - ΔA₂₈₀/min Blank) x Total Volume (ml) x Dilution Factor] / [Molar Extinction Coefficient (mM⁻¹cm⁻¹) x Volume of Enzyme (ml)]

For practical purposes, a simplified formula using a specific extinction coefficient for the reaction is often used. For the conversion of adenylosuccinate, a molar extinction coefficient of 10.7 mM⁻¹cm⁻¹ at 280 nm is cited.[16]

Pathophysiological Implications and Future Directions

The dual substrate specificity of ADSL has profound implications for the pathophysiology of ADSL deficiency. While a deficiency in the enzyme leads to the accumulation of both SAICAr and S-Ado, the ratio of these two metabolites appears to correlate with the severity of the disease.[14][15] This suggests that the relative impairment of the two catalytic activities of ADSL by different mutations may be a key determinant of the clinical outcome.

Further research into the substrate specificity of ADSL, particularly in the context of different disease-causing mutations, is crucial. This could involve:

-

Structural studies: High-resolution crystal structures of mutant ADSL enzymes in complex with their substrates could reveal the molecular basis for altered substrate specificity.

-

Inhibitor development: A deeper understanding of the active site and substrate binding could aid in the design of specific inhibitors, which could be valuable research tools or have therapeutic potential. For example, adenosine phosphonobutyric acid 2'(3'), 5'-diphosphate (APBADP) has been identified as a competitive inhibitor for both reactions catalyzed by ADSL.[7]

-

Cellular and animal models: Investigating the metabolic consequences of altered ADSL substrate specificity in relevant cellular and animal models will be essential for unraveling the complex pathophysiology of ADSL deficiency.

References

-

Mechanism and Catalytic Site Atlas. (n.d.). Adenylosuccinate lyase. M-CSA. Retrieved from [Link]

-

Wikipedia. (2023, December 15). Adenylosuccinate lyase. In Wikipedia. Retrieved from [Link]

-

MedlinePlus. (2014, December 1). Adenylosuccinate lyase deficiency. Retrieved from [Link]

-

MedLink Neurology. (n.d.). Adenylosuccinate lyase deficiency. Retrieved from [Link]

-

Zhu, L., et al. (2023). Structure, Function, and Inhibition of Adenylosuccinate Lyase (ADSL) from Mycobacterium tuberculosis. ACS Infectious Diseases. Retrieved from [Link]

-

MedlinePlus. (2014, December 1). ADSL gene. Retrieved from [Link]

-

Ciardo, F., et al. (2023). Adenylosuccinate Lyase. Encyclopedia MDPI. Retrieved from [Link]

-

Porebski, B. T., et al. (2016). Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation. PLoS ONE, 11(6), e0156952. Retrieved from [Link]

-

Toth, E. A., & Yeates, T. O. (2000). The structure of adenylosuccinate lyase, an enzyme with dual activity in the de novo purine biosynthetic pathway. Structure, 8(2), 163–174. Retrieved from [Link]

-

Jurecka, A., et al. (2015). Adenylosuccinate lyase deficiency. Journal of Inherited Metabolic Disease, 38(2), 213-222. Retrieved from [Link]

-

Marie, S., et al. (2000). Clinical, biochemical and molecular genetic correlations in adenylosuccinate lyase deficiency. Human Molecular Genetics, 9(14), 2159–2167. Retrieved from [Link]

-

Bulusu, V., et al. (2009). Elucidation of the substrate specificity, kinetic and catalytic mechanism of adenylosuccinate lyase from Plasmodium falciparum. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(4), 642-654. Retrieved from [Link]

-

ADSL deficiency - ADENYLOSUCCINATE LYASE DEFICIENCY. (n.d.). Retrieved from [Link]

-

Bridger, W. A., & Cohen, L. H. (1969). The kinetics of inactivation of adenylosuccinate lyase: evidence for a substrate-induced conformational change. Canadian Journal of Biochemistry, 47(6), 665–672. Retrieved from [Link]

-

Tsai, M., et al. (2007). Substrate and Product Complexes of Escherichia coli Adenylosuccinate Lyase Provide New Insights into the Enzymatic Mechanism. Journal of Molecular Biology, 370(3), 541–554. Retrieved from [Link]

-

MedlinePlus. (2014, December 1). ADSL gene. Retrieved from [Link]

-

Grokipedia. (n.d.). Adenylosuccinate lyase. Retrieved from [Link]

-

ProSpecBio. (n.d.). ADSL Human - Adenylosuccinate Lyase. Retrieved from [Link]

-

Stone, R. L., et al. (1993). Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase. The Journal of Biological Chemistry, 268(26), 19710–19716. Retrieved from [Link]

-

Baresova, V., et al. (2020). SAICAr-Dependent and Independent Effects of ADSL Deficiency on Neurodevelopment. bioRxiv. Retrieved from [Link]

-

Sino Biological. (n.d.). Adenylosuccinate Lyase General Information. Retrieved from [Link]

-

Van den Berghe, G., et al. (2006). Adenylosuccinate Lyase Deficiency: Study of Physiopathologic Mechanism(s). Journal of Inherited Metabolic Disease, 29(1), 13-17. Retrieved from [Link]

-

Porebski, B. T., et al. (2016). Structural and biochemical characterization of human adenylosuccinate lyase (ADSL) and the R303C ADSL deficiency-associated mutation. SciSpace. Retrieved from [Link]

-

Baresova, V., et al. (2022). Pathway-specific effects of ADSL deficiency on neurodevelopment. eLife, 11, e70518. Retrieved from [Link]

-

Baresova, V., et al. (2020). SAICAr-dependent and independent effects of ADSL deficiency on neurodevelopment. bioRxiv. Retrieved from [Link]

-

Baresova, V., et al. (2022). Pathway-specific effects of ADSL deficiency on neurodevelopment. eLife, 11, e70518. Retrieved from [Link]

-

GeneCards. (n.d.). ADSL Gene. Retrieved from [Link]

-

Tateson, R. W. (1969). A method for the determination of adenylosuccinate lyase. Fungal Genetics Reports, 14(1), 20. Retrieved from [Link]

-

Bridger, W. A., & Cohen, L. H. (1968). The kinetics of adenylosuccinate lyase. The Journal of Biological Chemistry, 243(3), 644–650. Retrieved from [Link]

-

Baresova, V., et al. (2020). SAICAr-dependent and independent effects of ADSL deficiency on neurodevelopment. bioRxiv. Retrieved from [Link]

-

Laarakker, M. C., et al. (2011). An HPLC-Based Assay of Adenylosuccinate Lyase in Erythrocytes. Clinical Laboratory, 57(11-12), 991-996. Retrieved from [Link]

-

Bulusu, V., et al. (2009). Elucidation of the substrate specificity, kinetic and catalytic mechanism of adenylosuccinate lyase from Plasmodium falciparum. ResearchGate. Retrieved from [Link]

-

Assay Genie. (n.d.). Human ADSL (Adenylosuccinate lyase) ELISA Kit. Retrieved from [Link]

-

Hanna, A. D., et al. (2023). Adenylosuccinic Acid: An Orphan Drug with Untapped Potential. International Journal of Molecular Sciences, 24(11), 9579. Retrieved from [Link]

-

Honzatko, R. B., et al. (2002). Adenylosuccinate synthetase: recent developments. Archives of Biochemistry and Biophysics, 401(1), 1-12. Retrieved from [Link]

Sources

- 1. The structure of adenylosuccinate lyase, an enzyme with dual activity in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenylosuccinate lyase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. medlink.com [medlink.com]

- 7. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 8. ADSL gene: MedlinePlus Genetics [medlineplus.gov]

- 9. medlineplus.gov [medlineplus.gov]

- 10. prospecbio.com [prospecbio.com]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. Elucidation of the substrate specificity, kinetic and catalytic mechanism of adenylosuccinate lyase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. ADSL deficiency - ADENYLOSUCCINATE LYASE DEFICIENCY [adenylosuccinatelyasedeficiency.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Adenylosuccinic Acid Sodium Salt: A Technical Guide to Skeletal Muscle Metabolism

Executive Summary

Adenylosuccinic acid (ASA) , specifically utilized in research as its sodium salt (sodium adenylosuccinate) to ensure aqueous solubility and bioavailability, is a critical intermediate in the Purine Nucleotide Cycle (PNC) .[1][2][3][4] While historically overshadowed by ATP and phosphocreatine, ASA has re-emerged as a high-value metabolic modulator in the context of skeletal muscle bioenergetics and neuromuscular disease.

Its primary function is twofold: anaplerosis (replenishing TCA cycle intermediates via fumarate) and nucleotide pool regulation (balancing ATP/GTP ratios). Recent preclinical data identifies ASA sodium salt as a potent therapeutic candidate for Duchenne Muscular Dystrophy (DMD) and ADSS1-deficient myopathies, capable of mitigating mitochondrial dysfunction, reducing intracellular calcium overload, and preserving myofiber integrity.

Biochemical Foundation: The Purine Nucleotide Cycle (PNC)

To understand the utility of ASA sodium salt, one must first master the PNC.[2] This cycle does not generate energy directly but acts as a "gearbox" that synchronizes glycolytic flux with mitochondrial respiration.

The Metabolic Pathway

The PNC consists of three enzymatic steps. ASA is the "bridge" molecule.

-

Deamination: AMP is deaminated to Inosine Monophosphate (IMP) by AMP Deaminase (AMPD1). This releases ammonia (

) and buffers cellular pH. -

Synthesis (The ASA Step): IMP condenses with L-Aspartate to form Adenylosuccinate (ASA) .[1][5]

The "Fumarate Bridge" Mechanism

The critical value of exogenous ASA sodium salt lies in bypassing the rate-limiting ADSS1 step. By providing ASA directly, the cell can utilize ADSL to immediately liberate fumarate . This fumarate enters the Krebs (TCA) cycle, accelerating oxidative phosphorylation during states of high demand (e.g., intense exercise or dystrophic stress).

Figure 1: The Purine Nucleotide Cycle (PNC).[1][2][3][4][5][6][7][8] ASA acts as the critical intermediate that bridges nucleotide salvage (IMP to AMP) with mitochondrial respiration (Fumarate to TCA).[1]

Mechanistic Action in Skeletal Muscle

When ASA sodium salt is administered exogenously, it influences muscle metabolism through three distinct mechanisms:

Energetic Anaplerosis

In fatigue states or metabolic myopathies, the TCA cycle intermediates are depleted.

-

Mechanism: ASA is cleaved by cytosolic ADSL. The resulting fumarate is transported into the mitochondria (via the dicarboxylic acid transporter or malate-aspartate shuttle).[1]

-

Result: Immediate expansion of the oxaloacetate pool, allowing Acetyl-CoA (from glycolysis or fatty acid oxidation) to be processed efficiently. This prevents "metabolic stalling."

Excitation-Contraction (E-C) Coupling & Calcium Buffering

In Duchenne Muscular Dystrophy (DMD), mitochondria lose the ability to buffer cytosolic calcium (

-

Observation: ASA treatment in mdx mice reduces intracellular

content.[9][10] -

Hypothesis: By improving mitochondrial membrane potential (

) via enhanced respiration, ASA restores the organelle's capacity to sequester calcium, preventing calpain activation and subsequent proteolysis.

Antioxidant Defense (Nrf2 Activation)

Recent evidence suggests ASA acts as a signaling molecule.

-

Pathway: ASA stabilizes Nrf2 (Nuclear factor erythroid 2-related factor 2).

-

Effect: Upregulation of endogenous antioxidant enzymes (e.g., SOD, Catalase), reducing the superoxide (

) burden seen in dystrophic or overworked muscle.

Experimental Methodologies

This section details how to utilize Adenylosuccinic Acid Sodium Salt in a research setting.

Reagent Preparation (Critical Step)

The free acid form of ASA is poorly soluble in water. You must use the sodium salt or neutralize the acid form.

-

Compound: Adenylosuccinic acid tetrasodium salt (or disodium).

-

Solvent: Nuclease-free water or PBS (Phosphate Buffered Saline).

-

pH Adjustment: If starting from free acid, dissolve in water and slowly add 1M NaOH until pH reaches 7.0–7.4. The solution should become clear.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as the N-succinyl bond is liable to hydrolysis over time.

In Vivo Administration Protocol (Murine Models)

Objective: Evaluate efficacy in mdx mice (DMD model) or ADSS1-knockout mice.

| Parameter | Protocol Specification | Rationale |

| Route | Oral (Drinking Water) or Gavage | Mimics clinical translation; ASA has good oral bioavailability. |

| Dosage | 300 mg/kg/day to 3000 mg/kg/day | High doses are well-tolerated (LD50 > 5000 mg/kg). |

| Duration | 4–8 Weeks | Sufficient time to observe histological changes and mitochondrial biogenesis. |

| Vehicle | Filtered water (pH 7.0) | Neutral pH prevents degradation of the compound. |

In Vitro Myoblast Assay

Objective: Assess mitochondrial respiration (Seahorse Assay) or viability.

-

Culture: C2C12 myoblasts or primary human myoblasts.

-

Differentiation: Switch to low-serum media to induce myotube formation (5-7 days).

-

Treatment: Add ASA Sodium Salt (10 µM – 100 µM) to media 24h prior to assay.

-

Readout:

-

Mitochondrial Stress Test: Measure Oxygen Consumption Rate (OCR). Expect increased Basal and Maximal Respiration.

-

Superoxide Detection: Use MitoSOX™ Red indicator. Expect reduced fluorescence in ASA-treated dystrophic cells.

-

Analytical Validation: HPLC Quantification

To verify ASA uptake in tissue, High-Performance Liquid Chromatography (HPLC) is required.

-

Column: Anion exchange (e.g., Partisil-10 SAX).

-

Buffer: Ammonium phosphate gradient (pH 3.5 to 5.0).

-

Detection: UV absorbance at 254 nm.

-

Target: Separation of AMP, IMP, and Adenylosuccinate (ASA).[2] ASA typically elutes between IMP and ADP.

Figure 2: Experimental workflow for validating ASA efficacy in skeletal muscle studies.

Therapeutic & Drug Development Context

Duchenne Muscular Dystrophy (DMD)

DMD is characterized by "metabolic insufficiency."[3][9][10] The lack of dystrophin leads to membrane tears, calcium influx, and mitochondrial collapse.

-

ASA Role: It acts as a metabolic bypass. Even if the structural defect remains, ASA boosts the energy threshold of the muscle fiber, delaying necrosis.

-

Clinical Status: Previously in Phase I/II trials (1980s).[1][2][4] Currently being revisited due to new understanding of metabolic drivers in DMD.

ADSS1 Myopathy

A rare genetic disorder caused by mutations in the ADSS1 gene.[6][11]

-

Pathology: Inability to synthesize endogenous ASA, leading to PNC failure and muscle wasting.

-

ASA Role: Direct substrate replacement therapy. Providing exogenous ASA sodium salt bypasses the defective ADSS1 enzyme, restoring fumarate production and AMP maintenance.

Safety Profile

ASA sodium salt is remarkably non-toxic.

-

Acute Toxicity: Murine studies show no lethality or significant organ toxicity at doses up to 5000 mg/kg .

-

Side Effects: Mild, transient diarrhea observed only at maximal doses (likely osmotic).

References

-

Rybalka, E., et al. (2020). Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[12][13] Scientific Reports.[13] Link

-

Rybalka, E., et al. (2023). Adenylosuccinic Acid: An Orphan Drug with Untapped Potential.[14] Pharmaceuticals.[1][3][4][14] Link

-

Timpani, C. A., et al. (2020). Adenylosuccinic acid therapy for the treatment of Duchenne muscular dystrophy: a pre-clinical evaluation of safety and efficacy.[12] Australian Physiological Society. Link

-

Bonsett, C. A., & Rudman, A. (1984). Adenylosuccinic acid in Duchenne muscular dystrophy.[2][4] Acta Neurologica Scandinavica. Link

-

Park, H. J., et al. (2016). ADSS1 mutations cause a new form of distal myopathy. Annals of Neurology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo [mdpi.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Adenylosuccinate synthetase deficiency and purine nucleotide cycle disruption impair neuromuscular function in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 11. Adenylosuccinate Synthetase 1 (ADSS1) Myopathy - Types of Metabolic Myopathies - Diseases | Muscular Dystrophy Association [mda.org]

- 12. aups.org.au [aups.org.au]

- 13. musculardystrophynews.com [musculardystrophynews.com]

- 14. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential [scholarworks.indianapolis.iu.edu]

Methodological & Application

Application Note: Preparation and Quality Control of Adenylosuccinic Acid Sodium Salt Stock Solution

Abstract & Introduction

Adenylosuccinic acid (also known as Adenylosuccinate, SAMP, or ASA) is a critical intermediate in the de novo purine biosynthesis pathway and the purine nucleotide cycle. It serves as the substrate for Adenylosuccinate Lyase (ADSL) , which converts it into AMP and fumarate.[1][2][3][4]

Preparing a stable, accurate stock solution of Adenylosuccinic acid sodium salt is deceptively complex due to three factors:

-

Hygroscopicity: The sodium salt form readily absorbs atmospheric moisture, making gravimetric preparation alone unreliable.[1]

-

pH Sensitivity: The N-succinyl bond is susceptible to hydrolysis in acidic environments and can cyclize or degrade in highly alkaline conditions.[1]

-

UV Quantification Nuances: Accurate concentration verification requires precise extinction coefficients (

), which vary significantly between the assay wavelength (282 nm) and the absorption maximum (

This guide provides a field-proven protocol for preparing high-purity adenylosuccinate stocks, emphasizing pH control and self-validating quality control (QC) steps to ensure reproducibility in kinetic assays.

Physicochemical Properties[1][2][6][7][8][9][10][11]

Before initiating the protocol, verify the specific salt form on your reagent label (e.g., disodium vs. tetrasodium), as this alters the Molecular Weight (MW).[5]

| Property | Value / Description | Notes |

| Compound Name | Adenylosuccinic Acid (Sodium Salt) | Synonyms: SAMP, Succinyl-AMP |

| CAS Number | 19046-78-7 (Free Acid) | Check specific salt CAS on vial.[5][1][6] |

| Molecular Weight | ~463.3 g/mol (Free Acid) | Critical: Adjust for Na content (e.g., Tetrasodium |

| Solubility | Water: >50 mg/mL | Highly soluble as Na salt; pH adjustment required for free acid.[1] |

| 267 nm | Primary absorption peak.[1] | |

| Difference between SAMP and AMP (used for kinetics).[5][1][4][7] | ||

| Stability | Solid: Stable at -20°C (years).Solution: Unstable in acid; stable at pH 7.0-7.5 at -20°C. | Do not store in acidic buffers (acetate/citrate).[5][1] |

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 10 mL of a 10 mM Adenylosuccinate Sodium Salt stock solution.

Materials Required[1][2][3][6][7][9][10][12][14][15][16]

-

Adenylosuccinic acid sodium salt (Solid).[1]

-

0.1 M NaOH and 0.1 M HCl (for pH adjustment).

-

pH meter (micro-probe recommended).[1]

-

0.22

m Syringe Filter (PES or PVDF).[1]

Step-by-Step Methodology

Step 1: Calculation & Weighing

Do not rely solely on the mass printed on the bottle due to potential hydration.

-

Formula:

[5][1] -

Example: For 10 mL of 10 mM stock using Tetrasodium salt (MW ~551.2 g/mol ):

[5][1] -

Action: Weigh approx. 60 mg (slight excess) into a microcentrifuge tube. Record the exact mass.

Step 2: Dissolution (The "80% Rule")[1]

-

Causality: Adding the full volume of solvent immediately prevents you from adjusting pH or concentration later.

-

Add ultrapure water to 80% of the final target volume (e.g., 8 mL).

-

Vortex gently until fully dissolved.[1] The sodium salt should dissolve rapidly.

Step 3: pH Stabilization (Critical)[5][1]

-

Check the pH of the solution.[8]

-

Target: Adjust pH to 7.0 – 7.5 .

-

Why: This pH range mimics physiological conditions and ensures stability during freeze-thaw cycles.[1]

Step 4: Final Volume Adjustment[5][1]

-

Transfer the solution to a volumetric flask or graduated cylinder.

-

Add ultrapure water to reach the exact final volume (10 mL).

Step 5: Sterilization[5][1]

-

Filter the solution through a 0.22

m syringe filter into a sterile tube. This removes particulates that interfere with UV reading and prevents microbial degradation.[1]

Quality Control: Self-Validation via UV-Vis

Because the solid is hygroscopic, the "weighed" concentration is often inaccurate. You must validate the concentration spectrophotometrically.

Validation Protocol

-

Blank: Use ultrapure water (or the specific buffer used for solvation).[1]

-

Dilution: Prepare a 1:100 dilution (e.g., 10

L stock + 990 -

Measurement: Measure Absorbance at 267 nm (

) and 280 nm . -

Calculation: Use Beer-Lambert Law:

[5][1]

Reference Coefficients:

Decision Rule: If the calculated concentration deviates by >5% from the gravimetric calculation, trust the UV-calculated value for your kinetic assays.

Storage & Stability

-

Aliquot: Divide into small volumes (e.g., 100

L) to avoid repeated freeze-thaw cycles. -

Temperature: Store at -20°C .

-

Shelf Life: Stable for >1 year at -20°C if pH is neutral.[1]

-

Thawing: Thaw on ice. Vortex before use. Discard aliquots kept at room temperature for >24 hours.

Biological Context: The Purine Nucleotide Cycle[3][5]

Adenylosuccinate is the central node connecting the Urea Cycle and Purine Biosynthesis. The following diagram illustrates the enzymatic flow relevant to this substrate.

Figure 1: The conversion of IMP to AMP via Adenylosuccinate.[5][1][2][3] The lysis step (SAMP

Application Example: ADSL Enzyme Assay

When using this stock for Adenylosuccinate Lyase (ADSL) kinetics:

-

Wavelength: Monitor the decrease in absorbance at 282 nm .

-

Why 282 nm? While

is 267 nm, the difference in absorbance between the substrate (SAMP) and products (AMP + Fumarate) is maximal and linear at 282 nm.[1] -

Kinetic Factor: Use

to calculate specific activity.[5][1][7]

References

-

Sigma-Aldrich. Enzymatic Assay of Adenylosuccinate Lyase (EC 4.3.2.2).[1]Link

-

Cayman Chemical. Adenylosuccinic Acid Product Information & Solubility.Link

-

PubChem. Adenylosuccinic acid (Compound Summary). National Library of Medicine.[1] Link[5][1]

-

BenchChem. Adenylosuccinic Acid Biosynthesis Pathway Guide.Link

-

Timpani, C. A., et al. (2020).[5][1] Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[1] Scientific Reports.[1] Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Adenylosuccinate - Wikipedia [en.wikipedia.org]

- 6. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo[v1] | Preprints.org [preprints.org]

- 7. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. welch-us.com [welch-us.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Extinction Coefficient Calculator - Beer-Lambert Law | 2025 [extinctioncoefficientcalculator.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Molar Extinction Coefficient Calculation [alphalyse.com]

Application Note: In Vitro Cell Culture Dosing of Adenylosuccinic Acid Sodium Salt

[1][2]

Abstract

Adenylosuccinic acid (ASA), an intermediate in the Purine Nucleotide Cycle (PNC), plays a critical role in replenishing the ATP pool and linking nucleotide metabolism to the TCA cycle via fumarate production.[1] While traditionally studied in the context of Adenylosuccinate Lyase (ADSL) deficiency, recent therapeutic applications in Duchenne Muscular Dystrophy (DMD) and metabolic rescue have necessitated robust in vitro dosing protocols.[2] This guide provides a standardized methodology for dosing ASA Sodium Salt, addressing its specific solubility profile, stability, and cellular uptake mechanisms to ensure reproducible metabolic modulation.[2]

Introduction & Mechanism of Action

The Purine Nucleotide Cycle (PNC)

Adenylosuccinic acid is not merely a transient intermediate; it is a metabolic linchpin.[2][3] In the PNC, Inosine Monophosphate (IMP) is converted to ASA by Adenylosuccinate Synthetase (ADSS).[1][2][3][4] Subsequently, Adenylosuccinate Lyase (ADSL) cleaves ASA into Adenosine Monophosphate (AMP) and Fumarate.[1][2][3][4][5]

-

ATP Replenishment: The AMP generated is phosphorylated to ADP and ATP, crucial for cells under high energy demand (e.g., myoblasts, neurons).[2]

-

TCA Cycle Anaplerosis: The fumarate byproduct enters the mitochondrial TCA cycle, enhancing oxidative phosphorylation.

-

Therapeutic Relevance: Exogenous ASA dosing bypasses the ADSS step, directly fueling AMP production and potentially rescuing metabolic deficits in dystrophic or ADSL-deficient cells.

Pathway Visualization

The following diagram illustrates the entry point of exogenous ASA into the cellular metabolic flux.

Figure 1: Mechanism of Action. Exogenous ASA supplements the intracellular pool, driving the production of AMP and Fumarate via Adenylosuccinate Lyase (ADSL).

Material Preparation

Critical Note on Chemical Form: This protocol specifically requires the Sodium Salt form of Adenylosuccinic Acid (e.g., Tetrasodium salt). The free acid form has poor water solubility and requires acidic conditions that are incompatible with live cell culture without complex buffering.

Stock Solution Specifications

| Parameter | Specification | Notes |

| Compound | Adenylosuccinic Acid Sodium Salt | CAS: 19046-78-7 (Typical for Na salt) |

| Solvent | PBS (pH 7.[2]4) or Milli-Q Water | Avoid DMSO if possible to minimize vehicle toxicity.[2] |

| Stock Conc. | 10 mM - 50 mM | Higher concentrations (up to 100 mM) are possible but risk precipitation upon storage.[2] |

| Solubility | Sodium salt is highly soluble.[2] | |

| Sterilization | 0.22 | Do NOT Autoclave. Heat degrades nucleotides.[2] |

| Storage | -20°C (Aliquot) | Stable for >1 year.[2] Avoid freeze-thaw cycles.[2][5] |

Reconstitution Protocol

-

Weighing: Accurately weigh the ASA Sodium Salt powder.

-

Dissolution: Add 80% of the target volume of PBS (pH 7.4). Vortex gently until fully dissolved.[2]

-

pH Check: Although the sodium salt is usually neutral, verify pH is between 7.0–7.5. If too acidic, adjust carefully with 1N NaOH.[2]

-

Volume Adjustment: Add remaining PBS to reach target volume.

-

Filtration: Pass through a 0.22

m sterile syringe filter into a sterile light-protected tube. -

Aliquot: Dispense into single-use aliquots (e.g., 500

L) to prevent hydrolysis.

Experimental Protocols

Dose-Response Screening (Viability/Toxicity)

Before metabolic rescue experiments, establish the non-toxic window for your specific cell line.[2] Literature suggests safety up to 1 mM in myoblasts [1].

Workflow:

-

Seeding: Seed cells (e.g., C2C12, HEK293, or primary fibroblasts) in 96-well plates. Allow 24h attachment.

-

Preparation: Thaw 50 mM ASA stock. Dilute in pre-warmed complete media to 2x concentrations.

-

Dosing: Add equal volume of 2x ASA media to wells to achieve final concentrations:

-

Incubation: Incubate for 24, 48, or 72 hours.

-

Readout: Perform ATP-based viability assay (e.g., CellTiter-Glo) or Crystal Violet staining.[2]

Metabolic Rescue Assay (ADSL Deficiency or Mitochondrial Stress)

This protocol assesses ASA's ability to rescue energy deficits.[2]

Experimental Groups:

-

Negative Control: Complete Media + PBS Vehicle.

-

Stress Condition: Media w/o Glucose (Galactose media) OR ADSL-knockdown cells.[2]

-

Treatment Group: Stress Condition + ASA (Optimal dose, typically 50–200

M ).[2]

Step-by-Step:

-

Starvation/Stress Induction: Wash cells with PBS and switch to stress media (e.g., low glucose) to force reliance on the PNC and mitochondrial respiration.

-

Treatment: Immediately dose with 100

M ASA Sodium Salt. -

Timepoint: Incubate for 24 hours.

-

Analysis:

Experimental Workflow Diagram

Figure 2: Standardized dosing workflow from stock preparation to endpoint analysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Calcium/Magnesium interaction or high concentration.[2] | Do not exceed 5 mM final concentration in media.[2] Ensure stock is fully dissolved before adding. |

| No Metabolic Effect | Rapid degradation by serum enzymes.[2] | Use heat-inactivated FBS or switch to serum-free media for the dosing window (if cells tolerate).[2] |

| Cytotoxicity | pH shift from acidic stock. | Ensure Sodium Salt is used.[6][2] Check pH of media after adding high doses (>1 mM). |

| Low Solubility | Wrong chemical form (Free Acid).[2] | Verify CAS number.[2] If using Free Acid, dissolve in 1M NaOH first, then neutralize.[2] |

References

-

Timpani, C. A., et al. (2020). Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[2] Scientific Reports, 10, 1125.[2]

-

Gooding, J. R., et al. (2015). Adenylosuccinate is an insulin secretagogue derived from glucose-induced purine metabolism.[2] Cell Reports, 13(1), 157-167.[2]

-

Spiegel, E. K., et al. (2006). Adenylosuccinate lyase deficiency.[2] Molecular Genetics and Metabolism, 89(1-2), 19-31.[2]

-

PubChem Compound Summary. Adenylosuccinic acid.[2] National Center for Biotechnology Information.[2]

Application Note: Spectrophotometric Quantification of Adenylosuccinic Acid Sodium Salt at 282 nm

Abstract: This comprehensive guide details a robust and reliable spectrophotometric method for the quantitative analysis of adenylosuccinic acid (ASA) sodium salt. Adenylosuccinic acid, also known as succinyladenosine monophosphate (S-AMP), is a pivotal intermediate in the de novo synthesis of purine nucleotides.[1][2] Its accurate quantification is crucial for researchers in biochemistry, enzymology, and drug development, particularly for studying the kinetics of enzymes like adenylosuccinate lyase (ADSL) and adenylosuccinate synthetase (ADSS).[1][3] This document provides the foundational scientific principles, detailed step-by-step protocols for generating a standard curve, and a practical application for monitoring enzymatic reactions, ensuring both technical accuracy and field-proven insights for professionals.

Foundational Principles: The Basis for Quantification at 282 nm

The spectrophotometric quantification of adenylosuccinic acid is predicated on the intrinsic ability of its purine ring to absorb ultraviolet (UV) light. The methodology is governed by the Beer-Lambert Law, a fundamental principle stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or extinction coefficient (units: M⁻¹cm⁻¹), a constant unique to a substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (units: M).

Causality of Wavelength Selection: The choice of 282 nm as the analytical wavelength is critical. Adenylosuccinic acid exhibits a strong absorbance peak in this region of the UV spectrum. More importantly, this wavelength is frequently utilized in enzymatic assays because of the significant difference in molar absorptivity (Δε) between adenylosuccinic acid (the substrate) and its product, adenosine monophosphate (AMP).[4][5] When ADSL cleaves ASA into AMP and fumarate, a decrease in absorbance at 282 nm is observed, allowing for real-time kinetic monitoring. The established difference in the molar extinction coefficient between ASA and AMP at this wavelength is approximately 10,000 M⁻¹cm⁻¹.[3][4][6]

The Critical Role of pH and Buffering: The UV absorbance spectrum of a purine nucleotide is highly sensitive to the pH of the solution, as changes in pH can alter the protonation state of the molecule's functional groups, thereby affecting its electronic structure and how it absorbs light. Maintaining a constant, well-defined pH with a suitable buffer (e.g., Tris-HCl or potassium phosphate) is paramount for achieving reproducible and accurate results.[3][7] Assays are typically performed at a physiological pH between 7.0 and 8.1.[7][8]

Biological Context and Chemical Structure

Adenylosuccinic acid is a central molecule in purine metabolism, linking the synthesis of inosine monophosphate (IMP) to adenosine monophosphate (AMP). This two-step conversion is a cornerstone of the purine nucleotide cycle.

Caption: The Purine Nucleotide Cycle pathway showing the synthesis and conversion of Adenylosuccinic Acid.

Materials and Instrumentation

Instrumentation:

-

UV-Visible Spectrophotometer (capable of measurements at 282 nm)

-

Calibrated Micropipettes (P1000, P200, P20)

-

1 cm path length quartz cuvettes

-

Analytical balance (4-decimal place)

-

Calibrated pH meter

-

Vortex mixer

Reagents:

-

Adenylosuccinic Acid Sodium Salt (CAS: 19046-78-7)[9]

-

Tris(hydroxymethyl)aminomethane (Tris Base)

-

Hydrochloric Acid (HCl), 1 M solution

-

Potassium Phosphate, Monobasic (KH₂PO₄)

-

Ethylenediaminetetraacetic acid (EDTA)

-

High-purity, deionized, or Milli-Q water

Experimental Protocols

This section provides a self-validating system. A successful protocol is contingent on the generation of a highly linear standard curve (R² > 0.995), which confirms the integrity of the standard preparations and the instrument's performance before proceeding to analyze unknown samples.

Protocol 1: Preparation of Reagents and Standards

A. Assay Buffer Preparation (40 mM Tris-HCl, pH 7.4)

-

Weigh 4.844 g of Tris Base and dissolve in ~900 mL of high-purity water.

-

Place the solution on a magnetic stirrer and slowly add 1 M HCl while monitoring with a calibrated pH meter until the pH reaches 7.4 at 25°C.

-

Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.

-

Filter the buffer through a 0.22 µm filter if necessary. This buffer will serve as the solvent for all standards and as the spectrophotometric blank.

B. Primary Stock Solution Preparation (1 mM Adenylosuccinic Acid) Note: It is recommended to prepare this solution fresh for maximum accuracy.[7][10]

-

Adenylosuccinic acid has a molecular weight of approximately 463.29 g/mol .[11] The sodium salt form will have a slightly different molecular weight; use the exact molecular weight provided by the manufacturer for your specific lot. For this example, we assume a molecular weight of 485.27 g/mol for a disodium salt.

-

Accurately weigh 4.85 mg of adenylosuccinic acid sodium salt.

-

Quantitatively transfer the powder to a 10 mL volumetric flask.

-

Add approximately 8 mL of Assay Buffer, vortex thoroughly to dissolve, and then bring the final volume to 10.0 mL with Assay Buffer. This yields a 1 mM (1000 µM) stock solution.

C. Working Standard Preparation (Serial Dilution) Prepare a series of working standards by diluting the 1 mM stock solution in Assay Buffer. An example dilution series is provided below.

| Standard ID | Volume of 1 mM Stock (µL) | Volume of Assay Buffer (µL) | Final Concentration (µM) |

| S1 | 100 | 900 | 100 |

| S2 | 50 | 950 | 50 |

| S3 | 25 | 975 | 25 |

| S4 | 10 | 990 | 10 |

| S5 | 5 | 995 | 5 |

| S6 | 1 | 999 | 1 |

| Blank | 0 | 1000 | 0 |

Protocol 2: Generating a Standard Calibration Curve

Caption: Experimental workflow for the spectrophotometric analysis of Adenylosuccinic Acid.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes. Set the measurement wavelength to 282 nm.

-

Blanking: Fill a quartz cuvette with the Assay Buffer. Place it in the spectrophotometer and perform a blank measurement to zero the absorbance.

-

Measurement: Starting with the lowest concentration standard (S6) and moving to the highest (S1), measure the absorbance of each working standard. Rinse the cuvette with the next standard before filling to minimize carryover.

-

Data Plotting: Plot the recorded absorbance values on the y-axis against their corresponding concentrations (in µM) on the x-axis.

-

Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for the curve to be considered valid.

Data Analysis and Interpretation

Sample Data Table

| Concentration (µM) | Absorbance at 282 nm (A.U.) |

| 0 | 0.000 |

| 1 | 0.011 |

| 5 | 0.052 |

| 10 | 0.103 |

| 25 | 0.258 |

| 50 | 0.515 |

| 100 | 1.029 |

Calculating Unknown Concentration: Once a valid calibration curve is established, measure the absorbance of an unknown sample (diluted in the same Assay Buffer if necessary). Use the equation of the line to calculate its concentration.

Concentration (µM) = (Absorbance_unknown - y-intercept) / slope

Remember to multiply the result by any dilution factor used during sample preparation.

Application Example: Monitoring ADSL Activity

This method is directly applicable to measuring the activity of adenylosuccinate lyase (ADSL), which catalyzes:

Adenylosuccinate → AMP + Fumarate

The reaction is monitored by the decrease in absorbance at 282 nm.[3][4]

Procedure:

-

In a 1 mL quartz cuvette, combine 50 µM adenylosuccinic acid in 40 mM Tris-HCl, pH 7.4 at 25°C.

-

Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 282 nm.

-

Initiate the reaction by adding a small, known amount of purified ADSL enzyme solution.

-

Immediately begin recording the absorbance over time (e.g., every second for 60 seconds).

Calculation of Activity: The rate of reaction (in µmol/min/mL or U/mL) can be calculated from the linear portion of the absorbance vs. time plot using the following formula, which incorporates the difference in molar extinction coefficient (Δε).

Activity (U/mL) = [ (ΔA/min) * V_total (mL) ] / [ Δε (M⁻¹cm⁻¹) * V_enzyme (mL) * b (cm) ] * 10⁶

Where:

-

ΔA/min is the change in absorbance per minute (the slope of the linear phase).

-

V_total is the total reaction volume (e.g., 1 mL).

-

V_enzyme is the volume of enzyme added.

-

b is the path length (1 cm).

-

10⁶ is the conversion factor from Moles to µmoles.

Troubleshooting and Key Considerations

-

Non-Linear Calibration Curve: If R² < 0.995, re-prepare working standards from a fresh stock solution. Ensure pipettes are calibrated. Check for analyte precipitation at higher concentrations or operate within the linear dynamic range of your spectrophotometer (typically A < 1.5).

-

High Blank Reading: The Assay Buffer should have a near-zero absorbance. A high reading may indicate contamination of the buffer or the cuvette.

-

Interfering Substances: Be aware that other nucleotides or aromatic compounds in your sample may absorb at 282 nm. A sample-specific blank or purification step may be necessary for complex matrices.

-

Analyte Stability: Adenylosuccinic acid solutions should be prepared fresh and stored on ice to prevent degradation.[7]

References

-

Rybalka, E., et al. (2023). Adenylosuccinic Acid: An Orphan Drug with Untapped Potential. MDPI. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Adenylsuccinic acid (FDB022101). FooDB. Retrieved from [Link]

-

PubChem. (n.d.). Adenylosuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Adenylosuccinic acid (ASA) is an aromatic small molecule that functions.... ResearchGate. Retrieved from [Link]

-

Burgie, E. S., et al. (2015). Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation. PMC. Retrieved from [Link]

-

Marie, S., et al. (2000). Clinical, biochemical and molecular genetic correlations in adenylosuccinate lyase deficiency. Oxford Academic. Retrieved from [Link]

-

Tateson, R. W. (1970). A method for the determination of adenylosuccinate lyase. New Prairie Press. Retrieved from [Link]

-

Wang, Z., et al. (2023). Structure, function, and inhibition of adenylosuccinate lyase (ADSL) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]

-

da Silva, G. G., et al. (2018). Biochemical, thermodynamic and structural studies of recombinant homotetrameric adenylosuccinate lyase from Leishmania braziliensis. RSC Publishing. Retrieved from [Link]

-

Laarakker, M. C., et al. (2011). An HPLC-Based Assay of Adenylosuccinate Lyase in Erythrocytes. Taylor & Francis Online. Retrieved from [Link]

-

Ciardo, F. (2023). Adenylosuccinate lyase deficiency. MedLink Neurology. Retrieved from [Link]

-

Timpani, C. A., et al. (2023). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo. Preprints.org. Retrieved from [Link]

-

ResearchGate. (n.d.). Dose preparation of adenylosuccinic acid (ASA). ResearchGate. Retrieved from [Link]

-

Carter, C. E., & Cohen, L. H. (1956). The preparation and properties of adenylosuccinase and adenylosuccinic acid. Journal of Biological Chemistry. Retrieved from [Link]

-

Bass, M. B., et al. (1995). Affinity Labeling of the Active Site of Rabbit Muscle Adenylosuccinate Lyase by 2-[(4-Bromo-2,3-Dioxobutyl)Thio]Adenosine 5'-Monophosphate. ACS Publications. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical, thermodynamic and structural studies of recombinant homotetrameric adenylosuccinate lyase from Leishmania braziliensis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10526F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tandfonline.com [tandfonline.com]

- 9. caymanchem.com [caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Adenylosuccinic acid | C14H18N5O11P | CID 447145 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Adenylosuccinic Acid Sodium Salt Buffers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal use of adenylosuccinic acid (ASA) sodium salt as a buffering agent in experimental systems. We delve into the chemical principles governing its buffering capacity, present detailed protocols for buffer preparation, and discuss the critical factors for selecting the optimal pH for various applications, with a focus on enzymatic assays involving the purine nucleotide cycle.

Introduction: Beyond a Simple Metabolite

Adenylosuccinic acid, also known as adenylosuccinate or succinyl-AMP (S-AMP), is a pivotal intermediate in purine metabolism.[1][2] It is synthesized from inosine monophosphate (IMP) and aspartate by adenylosuccinate synthetase (AdSS) and is subsequently cleaved into adenosine monophosphate (AMP) and fumarate by adenylosuccinate lyase (ADSL).[3][4] This two-step pathway is integral to both the de novo synthesis of purines and the purine nucleotide cycle, which is crucial for energy homeostasis in tissues with high metabolic turnover like skeletal muscle and the brain.[1][3]

While its metabolic role is well-established, the utility of adenylosuccinic acid as a buffering agent in biochemical assays is often overlooked. Its molecular structure contains multiple ionizable groups, conferring it with the ability to resist pH changes in specific ranges. This guide elucidates the principles of using ASA as a buffer and provides a framework for determining the optimal pH conditions for your experimental needs.

The Chemical Foundation of Adenylosuccinate Buffering

To effectively use adenylosuccinic acid as a buffer, it is essential to understand its acid-base properties, which are dictated by its multiple ionizable functional groups: the phosphate group, the two carboxyl groups of the succinyl moiety, and the N1 position of the adenine ring.[5][6] The ionization constant (pKa) of each group determines the pH range over which it can act as an effective buffer.

The buffering capacity is most effective within approximately ±1 pH unit of a given pKa value. Based on computational analysis and comparison with similar nucleotide structures, the pKa values of adenylosuccinic acid are distributed across a wide range, but only a few are relevant for typical biological assays.[5][6]

| Functional Group | pKa (approx.) | Effective Buffering Range (pH) | Primary Role in Buffering |

| Phosphate (1st ionization) | ~1.2[5] | 0.2 - 2.2 | Not relevant for biological applications. |

| Adenine Ring (N1) | ~4.2 - 4.6[5][7] | 3.2 - 5.6 | Provides buffering capacity in the acidic range. |

| Succinyl Carboxyl Groups | ~3.5 - 5.0 | 2.5 - 6.0 | Contributes to buffering in the acidic range. |

| Phosphate (2nd ionization) | ~6.0 - 7.2 [6][8] | 5.0 - 8.2 | The most critical range for biological and enzymatic assays. |

Key Insight: The second ionization of the phosphate group, with a pKa in the neutral range (6.0-7.2), is the most important for researchers.[6][8] This property allows adenylosuccinic acid itself to function as the primary buffering species in assays conducted between pH 5.0 and 8.2, which encompasses the optimal activity range for most physiological enzymes.

Determining the Optimal pH: A Biologically-Driven Choice

The "optimal" pH for an adenylosuccinate buffer is not a single value but is dictated by the specific requirements of the biological system under investigation. The primary determinant is typically the pH at which the enzyme or protein of interest exhibits maximal activity and stability.

Causality in pH Selection: Enzyme-Specific Optima

The enzymes that metabolize adenylosuccinic acid, AdSS and ADSL, demonstrate different pH optima depending on the species of origin. This variability underscores the necessity of selecting a pH that is tailored to the specific enzyme being studied.

| Enzyme | Organism/Tissue | Optimal pH | Reference |

| Adenylosuccinate Synthetase (AdSS) | Yersinia pestis | 6.5[5] | [5] |

| Adenylosuccinate Synthetase (AdSS) | Yoshida Sarcoma Cells | 6.8 - 7.0[7] | [7] |

| Adenylosuccinate Synthetase (AdSS) | Saccharomyces cerevisiae | ~8.0[9] | [9] |

| Adenylosuccinate Synthetase (AdSS) | Helicobacter pylori | 6.5 - 8.0 (Stability Range)[6] | [6] |

| Adenylosuccinate Lyase (ADSL) | E. coli | >7.0 (Higher activity at 8.5)[10] | [10] |

| Adenylosuccinate Lyase (ADSL) | Artemia Embryos | 8.0 - 8.5[11] | [11] |

| Adenylosuccinate Lyase (ADSL) | Human (Assay Condition) | 7.4[12] | [12] |

| Adenylosuccinate Lyase (ADSL) | General Assay Condition | 7.0[13][14] | [13][14] |

As the table illustrates, an assay for Yersinia pestis AdSS would be optimally buffered at pH 6.5, whereas a study of ADSL from Artemia would necessitate a buffer pH of 8.0-8.5.[5][11] In these instances, the phosphate group of the adenylosuccinate substrate itself contributes to maintaining the desired pH.

Experimental Protocols

These protocols provide a framework for preparing adenylosuccinic acid sodium salt solutions for use as self-buffered systems in enzymatic assays.

Protocol 1: Preparation of a 100 mM Adenylosuccinic Acid Stock Solution

This protocol details the preparation of a concentrated stock solution. The final pH is not adjusted at this stage.

Materials:

-

Adenylosuccinic Acid Sodium Salt (or free acid) (MW will vary based on salt form)

-

Nuclease-free deionized water

-

Calibrated pH meter

-

Stir plate and stir bar

-

Appropriate volumetric flasks and labware

Procedure:

-

Calculate Mass: Determine the mass of adenylosuccinic acid sodium salt required to make a 100 mM solution. For example, for 50 mL of a 100 mM stock using the free acid (MW: 463.29 g/mol ), you would need: 0.1 mol/L * 0.050 L * 463.29 g/mol = 2.316 g

-

Dissolution: Add approximately 40 mL of nuclease-free water to a beaker with a stir bar.

-

Add Solute: Slowly add the weighed adenylosuccinic acid sodium salt to the water while stirring. The compound is readily soluble in aqueous solutions.[1]

-

Complete Dissolution: Continue stirring until the solute is completely dissolved.

-

Transfer and Adjust Volume: Quantitatively transfer the solution to a 50 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinse to the flask to ensure a complete transfer.

-

Final Volume: Carefully add water to the flask until the meniscus reaches the 50 mL calibration mark.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mM Working Solution at a Target pH (e.g., pH 7.4)

This protocol describes how to dilute the stock solution and adjust the pH for a specific experimental condition.

Materials:

-

100 mM Adenylosuccinic Acid Stock Solution (from Protocol 1)

-

Nuclease-free deionized water

-

0.1 M and 1.0 M NaOH solutions

-

0.1 M and 1.0 M HCl solutions

-

Calibrated pH meter

Procedure:

-

Dilution: In a beaker, combine 99 mL of nuclease-free water with 1 mL of the 100 mM stock solution to create a 100 mL solution with a final concentration of 1 mM adenylosuccinic acid.

-

Initial pH Measurement: Place the beaker on a stir plate with a stir bar and immerse the calibrated pH electrode in the solution. Record the initial pH.

-

pH Adjustment:

-

The solution's pH will be acidic. Slowly add drops of 0.1 M NaOH while monitoring the pH meter.

-

As the pH approaches the target of 7.4, the phosphate group's buffering capacity (pKa ~6.0-7.2) will cause the pH to change more slowly.[6][8]

-

Switch to a more dilute NaOH solution if necessary for fine control as you near the target pH.

-

If you overshoot the target pH, use 0.1 M HCl to titrate back.

-

-

Final Volume Check: Transfer the pH-adjusted solution to a 100 mL graduated cylinder and confirm the final volume. Adjust with a small amount of water if necessary.

-

Usage: The buffer is now ready for immediate use in your assay. It is recommended to prepare pH-adjusted working solutions fresh for each experiment.

Workflow for Buffer Preparation

Caption: Workflow for preparing adenylosuccinic acid stock and working solutions.

Application Spotlight: The Purine Nucleotide Cycle

The purine nucleotide cycle (PNC) is a key metabolic pathway where adenylosuccinate plays a critical role. Understanding the pH dependence of the PNC enzymes is vital for designing meaningful experiments.

Caption: The role of adenylosuccinic acid in the purine nucleotide cycle.

When studying the overall flux through the PNC, the pH must be a compromise between the differing optima of AdSS and ADSL. For mammalian systems, a physiological pH of 7.2-7.4 is often chosen as it supports reasonable activity for both enzymes.[7][12] However, if the goal is to isolate and maximize the activity of ADSL, a higher pH of 8.0 or greater may be selected, as suggested by studies on the enzyme from various species.[11]

Troubleshooting and Best Practices

-

Purity and Salt Form: Be aware of the salt form (e.g., sodium salt, ammonium salt, free acid) and purity of your adenylosuccinic acid, as this will affect molecular weight calculations and the starting pH of your solution.[13]

-

Freshness: Always prepare pH-adjusted working solutions fresh on the day of the experiment. While frozen stock solutions are stable, the pH of diluted solutions can drift over time due to CO2 absorption from the atmosphere.

-

Temperature Dependence: Remember that the pH of many buffer systems is temperature-dependent. Always adjust the pH of your working solution at the temperature at which your experiment will be conducted.

-

Chelation: Like other phosphate-containing molecules, adenylosuccinate can chelate divalent cations such as Mg²⁺ and Ca²⁺. Ensure the concentration of free cations is appropriate for your experimental system, as many enzymes (including AdSS) require them for activity.[7]

References

- Adenylosuccinate Synthetase - Proteopedia, life in 3D. (2021, March 8). Proteopedia.

- Yoshida, T., Hisa, T., & Ishizuka, M. (1979). Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells. PubMed.

- Lipps, G., & Krauss, G. (1999). Adenylosuccinate synthase from Saccharomyces cerevisiae: Homologous overexpression, purification and characterization of the recombinant protein.

- Rotllan, P., & Sillero, A. (1983). Adenylosuccinate lyase from Artemia embryos.

- Kovalskyy, D., Dubin, G., & Czestkowski, W. (2018). Effect of A) pH, and B) temperature on H. pylori AdSS stability (– ▪ –) and activity (– ▲ –).

- Kovalskyy, D., Dubin, G., & Czestkowski, W. (2018).

- Zhang, R., et al. (2023). Structure, Function, and Inhibition of Adenylosuccinate Lyase (ADSL) from Mycobacterium tuberculosis. ACS Infectious Diseases.

- Van den Berghe, G. (2020).

- Tsai, C. C., et al. (2007).

- ProSpecBio.

- Wikipedia. (2023).

- Cayman Chemical. Adenylosuccinic Acid (ammonium salt).

- Timpani, C. A., et al. (2023). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo. PMC.

- Timpani, C. A., et al. (2023). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo. Preprints.org.

- Sigma-Aldrich.

- AAT Bioquest. ADA Buffer (0.5 M, 6.6 pH)

- Benchchem.

- Baresova, V., et al. (2023).

- Baresova, V., et al. (2012). Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL)

- Pseudomonas Aeruginosa Metabolome Database. Adenylsuccinic acid (PAMDB000340).

- PubChem. Adenylosuccinic acid | C14H18N5O11P | CID 447145.

- MedChemExpress.

- Timpani, C. A., & Rybalka, E. (2023). Adenylosuccinic Acid: An Orphan Drug with Untapped Potential. PMC - NIH.

- Kim, H., et al. (2023).

- Timpani, C. A., et al. (2023). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo. MDPI.

Sources

- 1. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. medlineplus.gov [medlineplus.gov]

- 4. P. aeruginosa Metabolome Database: Adenylsuccinic acid (PAMDB000340) [pseudomonas.umaryland.edu]

- 5. 4.1 [tud.ttu.ee]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Adenylosuccinic acid | C14H18N5O11P | CID 447145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Orphanet: Adenylosuccinate lyase deficiency [orpha.net]

- 12. caymanchem.com [caymanchem.com]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

Storage and handling of adenylosuccinic acid sodium salt powder

Application Note: Storage, Handling, and Solubilization of Adenylosuccinic Acid Sodium Salt

Abstract Adenylosuccinic acid (Adenylosuccinate; SAMP) is a critical intermediate in the purine nucleotide cycle (PNC), linking amino acid metabolism with nucleotide biosynthesis.[1][2] While often supplied as a stable ammonium salt or free acid, the sodium salt form is frequently required for high-concentration physiological applications due to its superior solubility (>100 mg/mL). This guide provides a standardized protocol for the storage, solubilization, and quality control of adenylosuccinic acid, ensuring experimental reproducibility in enzymatic assays and metabolic studies.

Physicochemical Profile

Understanding the fundamental properties of Adenylosuccinic Acid is a prerequisite for proper handling. The sodium salt is significantly more soluble than the free acid, making it the preferred form for in vivo studies and high-throughput screening.

| Property | Detail |

| Chemical Name | Adenylosuccinic Acid (Sodium Salt) |

| Synonyms | Adenylosuccinate; SAMP; Succinyl-AMP; Aspartyl Adenylate |

| CAS Number | 19046-78-7 (Free Acid); 19046-79-8 (Sodium Salt generic reference) |

| Molecular Formula | C₁₄H₁₈N₅O₁₁P (Free Acid) |

| Molecular Weight | ~463.3 g/mol (Free Acid); ~551.2 g/mol (Tetrasodium Salt) |

| Solubility (Water) | >100 mg/mL (Sodium Salt); ~10 mg/mL (Free Acid/Ammonium Salt) |

| 267 nm (pH 7.0) | |

| Extinction Coefficient ( | |

| Appearance | White to off-white crystalline powder |

Storage and Stability Protocols

Adenylosuccinic acid is susceptible to hydrolysis, particularly at extreme pH levels or elevated temperatures. Proper storage is essential to prevent degradation into AMP and fumarate.

A. Solid State Storage (Powder)

-

Long-Term: Store at -20°C or below. The powder is stable for

2 years if kept desiccated. -

Short-Term: Stable at 4°C for 2–4 weeks.

-

Environment: Protect from light and moisture. The salt form is hygroscopic; store in a tightly sealed container with desiccant packs.

B. Solution Storage

-

Buffer Requirement: Never store in unbuffered water for long periods. Use a neutral buffer (pH 7.0–7.5) such as PBS or Tris-HCl.

-

Temperature: Store aliquots at -20°C .

-